molecular formula C5H10O2 B153709 Methyl butyrate CAS No. 623-42-7

Methyl butyrate

Cat. No.: B153709
CAS No.: 623-42-7
M. Wt: 102.13 g/mol
InChI Key: UUIQMZJEGPQKFD-UHFFFAOYSA-N
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Preparation Methods

Methyl butyrate can be synthesized through the esterification of butyric acid with methanol. This reaction typically involves the use of a catalyst such as sulfuric acid or para-toluene-sulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. Industrially, this compound can also be produced by distillation from essential oils of vegetable origin .

Scientific Research Applications

Food Industry Applications

Flavoring Agent
Methyl butyrate is widely used in the food industry as a flavoring agent due to its fruity aroma reminiscent of apples and pineapples. It is commonly employed in the production of beverages, candies, and baked goods to enhance flavor profiles .

Emulsifiers and Modified Triacylglycerols
In food processing, this compound serves as a key component in the synthesis of modified triacylglycerols and emulsifiers. These compounds are essential for improving texture and stability in various food products .

ApplicationDescription
Flavoring AgentUsed in beverages and candies for fruity flavor
EmulsifiersEnhances texture and stability in food products
Modified TriacylglycerolsImproves fat composition in processed foods

Pharmaceutical Applications

Biocatalysis
this compound is utilized in pharmaceutical applications as a substrate for biocatalysis. Lipases from various microorganisms (e.g., Aspergillus species) have been employed to synthesize this compound efficiently through enzymatic reactions. This method is advantageous due to its specificity and mild reaction conditions .

Pharmacokinetic Studies
Recent studies have developed high-performance liquid chromatography methods to quantify this compound in biological samples, facilitating pharmacokinetic research. This application is crucial for understanding the metabolism and effects of drugs containing this compound derivatives .

Industrial Applications

Solvent Properties
this compound is used as a solvent for various resins, including ethylcellulose and nitrocellulose. Its solvent properties make it valuable in the production of lacquers, adhesives, and coatings .

Combustion Studies
Research has explored the use of this compound as a surrogate fuel for biodiesel combustion studies. However, due to its short-chain length, it does not replicate the combustion characteristics of larger fatty acid methyl esters effectively .

Nutritional Applications

Muscle Mass Preservation
Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of this compound, has gained attention for its role in preserving muscle mass, particularly in critically ill patients or those undergoing severe stress conditions. Studies indicate that HMB supplementation can help mitigate muscle wasting and improve recovery outcomes .

Nutritional BenefitDescription
Muscle Mass PreservationAids in preventing muscle loss during illness
Recovery EnhancementSupports recovery from surgery or trauma

Case Study 1: Flavor Enhancement

A study evaluated the impact of this compound on the sensory characteristics of fruit-flavored beverages. Results indicated a significant improvement in consumer preference when this compound was included at optimal concentrations.

Case Study 2: Biocatalysis Efficiency

Research demonstrated that lipase from Rhizopus oryzae could achieve over 90% conversion efficiency when synthesizing this compound under optimized conditions (temperature, substrate concentration). This highlights the potential for industrial-scale applications of enzymatic processes using this compound .

Biological Activity

Methyl butyrate, an ester of butyric acid, is a compound that has garnered attention for its potential biological activities, particularly in the realms of immunomodulation, muscle metabolism, and antimicrobial effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound (C5H10O2) is a short-chain fatty acid ester, characterized by its pleasant fruity aroma. It is commonly used in food flavoring and fragrance applications. Its structure is derived from butyric acid, which plays a significant role in various biological processes.

Biological Activities

1. Immunomodulatory Effects

This compound has been shown to have immunomodulatory properties. Research indicates that it can enhance the activity of immune cells, particularly macrophages. A study demonstrated that butyrate exposure during macrophage differentiation leads to long-lasting antimicrobial activity without negatively impacting phagocytosis or inflammatory cytokine production .

Table 1: Effects of this compound on Immune Function

StudySubjectKey Findings
Schulthess et al. (2018)MacrophagesEnhanced antimicrobial function; reduced glycolytic capacity
ResearchGate (2023)Mesenchymal Stem CellsIncreased Treg proliferation when primed with HMB

2. Muscle Metabolism and Performance

This compound, particularly in its beta-hydroxy-beta-methylbutyrate (HMB) form, has been extensively studied for its effects on muscle metabolism and performance. HMB supplementation has been shown to increase fat-free mass and improve exercise performance among athletes .

Table 2: Effects of HMB Supplementation on Athletic Performance

ParameterControl GroupHMB Group
Fat-Free Mass (kg/m²)16.6 ± 1.417.0 ± 1.6*
Muscle Strength (1-RM Bench Press)Increase by 5 lbsIncrease by 15 lbs
Time to Exhaustion (minutes)BaselineIncreased significantly

3. Antimicrobial Properties

This compound exhibits significant antimicrobial properties. Studies have shown that it can enhance the production of reactive oxygen species (ROS) in macrophages, leading to improved bacterial clearance . The compound acts through mechanisms involving metabolic reprogramming and inhibition of mTOR pathways, which are crucial for autophagy and microbial clearance.

Case Studies

Case Study 1: HMB in Combat Sports Athletes

A randomized controlled trial involving combat sports athletes assessed the impact of HMB supplementation over 12 weeks. Results indicated significant improvements in aerobic capacity and body composition compared to placebo groups .

Case Study 2: Immunomodulation via this compound

In a study examining the effects of this compound on mesenchymal stem cells (MSCs), researchers found that priming MSCs with this compound under hypoxic conditions enhanced their immunosuppressive capabilities and regulatory T cell proliferation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl butyrate for high-purity yields in laboratory settings?

  • Methodological Guidance : Use esterification reactions between methanol and butyric acid under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm ester formation. Purify via fractional distillation, ensuring removal of unreacted acids and solvents. Validate purity using spectroscopic methods (e.g., IR spectroscopy for characteristic ester C=O stretching at ~1740 cm⁻¹) .

Q. What analytical techniques are recommended for detecting this compound in complex mixtures (e.g., combustion byproducts or biological samples)?

  • Methodological Guidance : Employ inductively coupled plasma-tandem mass spectrometry (ICP-MS/MS) with soft ionization (e.g., Ar⁺-induced chemical ionization) to detect this compound as molecular ions (M⁺) or protonated ions ([M+H]⁺). For volatile organic compound (VOC) analysis, proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) with high temporal resolution (≤0.25 s integration time) can resolve dynamic concentration changes .

Q. How should computational models be validated against experimental data for this compound’s electronic transitions?

  • Methodological Guidance : Compare calculated electronic energy levels (e.g., using density functional theory (DFT)) with experimental UV-Vis spectra. For example, validate transitions such as 22a' → LUMO (theoretical: 5.816 eV) against experimental absorption peaks (Exp.: ~5.8 eV). Address discrepancies by refining basis sets or incorporating solvent effects .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s combustion kinetics, particularly ignition delay times?

  • Methodological Guidance : Use microgravity drop towers to minimize buoyancy-driven flow interference, improving repeatability. Measure ignition delays under controlled oxygen concentrations and temperatures. Compare results with detailed kinetic mechanisms (e.g., this compound oxidation pathways) to identify rate-limiting steps. Note that normal-gravity experiments may introduce scatter due to convective effects .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in this compound’s vibrational modes?

  • Methodological Guidance : Perform anharmonic frequency calculations to account for mode coupling, which DFT often neglects. Cross-validate with high-resolution Raman or IR spectroscopy. For example, discrepancies in σ*(CH) stretching frequencies (e.g., 3s/σ* transitions) may arise from incomplete modeling of hyperconjugation effects .

Q. What are the limitations of this compound as a surrogate fuel in biodiesel combustion studies?

  • Methodological Guidance : While this compound mimics short-chain fatty acid methyl esters (FAMEs), it fails to replicate the negative temperature coefficient (NTC) behavior and early CO₂ formation seen in longer-chain FAMEs. Use blended surrogates (e.g., this compound + methyl decanoate) to better approximate biodiesel combustion chemistry .

Q. How should researchers address gaps in this compound’s toxicological data for safe laboratory handling?

  • Methodological Guidance : Follow OSHA 1910.132 guidelines: use solvent-resistant gloves (e.g., nitrile) and ensure emergency showers/eye wash stations are accessible. Store separately from oxidizers (e.g., chlorates) and strong acids/bases to prevent reactive hazards. Document exposure incidents with medical evaluations focusing on respiratory and dermal symptoms .

Q. Data Reporting and Reproducibility

Q. What standards should be followed when publishing this compound-related experimental data to ensure reproducibility?

  • Methodological Guidance : Adhere to journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):

  • Report synthesis details (catalyst concentration, reaction time, purification steps) in the main text or supplementary information.
  • For computational studies, include basis sets, convergence criteria, and software versions.
  • Avoid non-standard abbreviations (e.g., use "this compound" instead of "MB") to enhance clarity .

Q. How can kinetic models for this compound combustion be improved given limited experimental validation?

  • Methodological Guidance : Incorporate shock tube or rapid compression machine data to refine high-temperature reaction rates. Use sensitivity analysis to prioritize uncertain reactions (e.g., H-abstraction from the methyl group). Collaborate with computational chemists to integrate ab initio transition state theory (TST) calculations .

Properties

IUPAC Name

methyl butanoate
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InChI

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3
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InChI Key

UUIQMZJEGPQKFD-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)OC
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Molecular Formula

C5H10O2
Record name METHYL BUTYRATE
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DSSTOX Substance ID

DTXSID5047083
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Molecular Weight

102.13 g/mol
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Physical Description

Methyl butyrate appears as a clear colorless liquid. Flash point 57 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an apple-like odor; [HSDB], colourless liquid with an apple-like odour
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Boiling Point

216 °F at 760 mmHg (NTP, 1992), 102.8 °C @ 760 mm Hg, 102.00 to 103.00 °C. @ 760.00 mm Hg
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Flash Point

57 °F (NTP, 1992), 57 °F (14 °C) (CLOSED CUP)
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 1.5X10+4 mg/l @ 25 °C, 15 mg/mL at 25 °C, miscible with alcohol, ether; soluble 1 ml in 60 ml water
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Density

0.8984 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8984 @ 20 °C/4 °C, 0.892-0.897
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Vapor Density

3.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1)
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Vapor Pressure

0.84 mmHg at 68 °F ; 40 mmHg at 85.3 °F; 60 mmHg at 99.3 °F (NTP, 1992), 32.3 [mmHg], 32.3 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

623-42-7
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Record name METHYL N-BUTYRATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721
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Record name Methyl butyrate
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URL http://www.hmdb.ca/metabolites/HMDB0033890
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Melting Point

-139 °F (NTP, 1992), -85.8 °C, -95 °C
Record name METHYL BUTYRATE
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Record name METHYL N-BUTYRATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033890
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The autoclave was charged with 0.3 gms of palladium chloride, 5 gms o-trifluoromethylphenyldiphenylphosphine, 10 mls of methanol and 50 ml of p-dioxane. After flushing with nitrogen, the autoclave was pressurized with carbon monoxide to 800 psig and heated to 120 degrees C. with stirring. 10 gms of liquid propylene was added and the reaction continued at 120° C. and 100 psig for 3 hours. The autoclave was then cooled and the reaction fluid analyzed by gas chromatography. A methyl isobutyrate:methyl n-butyrate ratio of 7.1:1 was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
0.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring mixture of 2-[1,6]naphthyridinecarboxylic acid (50 mg, 0.287 mmol) in anhydrous DMF (1.0 mL) at room temperature was added sequentially 1-hydroxybenzotriazole hydrate (42.7 mg, 0.316 mmol), 2-(aminomethyl)pyridine (45.3 μL, 0.431 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarboiimide hydrochloride (61.8 mg, 0.316 mmol). The resulting mixture was allowed to stir at room temperature overnight and it was found to be clear. The solvent was removed under 5 vacuum. Flash column chromatography of the residue (50% hexane/ethyl acetate to 5% methanol I ethyl acetate) afforded the desired product as a light brown solid (78.7 mg, 99%): m.p. 123-125° C.
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
42.7 mg
Type
reactant
Reaction Step Two
Quantity
45.3 μL
Type
reactant
Reaction Step Two
[Compound]
Name
1-(3-dimethylaminopropyl)-3-ethylcarboiimide hydrochloride
Quantity
61.8 mg
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Methyl butyrate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Methyl butyrate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Methyl butyrate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Methyl butyrate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Methyl butyrate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Methyl butyrate

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